

Exploring the metabolic fate of (R)-Darusentan

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Compound of Interest

Compound Name: Darusentan, (R)-

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Exploring the Metabolic Fate of (R)-Darusentan: A Technical Overview

A Note on Data Availability

A comprehensive review of publicly available scientific literature reveals a significant gap in the specific metabolic fate of (R)-Darusentan, the inactive enantiomer of the endothelin receptor antagonist Darusentan. While methods for the chiral separation and pharmacokinetic analysis of the racemic mixture have been developed, detailed studies elucidating the absorption, distribution, metabolism, and excretion (ADME) pathways specific to the (R)-enantiomer are not readily available. This guide, therefore, focuses on presenting the known technical details regarding the enantioselective analysis of Darusentan and provides a putative overview of potential metabolic pathways for phenylpropanoic acid derivatives, which should be understood as a hypothetical framework in the absence of specific experimental data for (R)-Darusentan.

Enantioselective Pharmacokinetic Analysis of Darusentan in Rats

The primary challenge in studying the metabolic fate of a single enantiomer within a racemic mixture is the ability to separate and quantify each stereoisomer accurately. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the enantioselective determination of Darusentan enantiomers in rat plasma. This methodology is crucial for any future studies aiming to delineate the metabolic profile of (R)-Darusentan.

Experimental Protocol: Enantioselective LC-MS/MS

Method[1]

This protocol outlines the validated method for the simultaneous determination of (R)- and (S)-Darusentan in rat plasma.

1. Sample Preparation:

- Protein precipitation of 50 μ L of rat plasma is performed using methanol.

2. Chromatographic Separation:

- Chromatographic System: High-Performance Liquid Chromatography (HPLC).
- Chiral Stationary Phase: Chiralcel OD-RH column.
- Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid in a 50:50:0.1 (v/v/v) ratio.
- Flow Rate: 0.5 mL/min.

3. Mass Spectrometric Detection:

- Mass Spectrometer: Tandem mass spectrometer (MS/MS).
- Ionization Source: Electrospray ionization (ESI) operating in the negative ionization mode.
- Detection Method: Multiple-reaction monitoring (MRM).

4. Method Validation:

- The method was validated for linearity, precision, accuracy, and stability.
- No chiral inversion was observed during sample preparation, storage, and analysis.

Data Presentation

While specific pharmacokinetic parameters for (R)-Darusentan from in vivo studies are not detailed in the available literature, the validation of the analytical method provides key performance data.

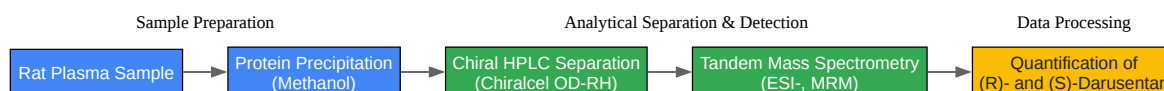
Table 1: Validation Parameters of the Enantioselective LC-MS/MS Method for Darusentan Enantiomers^[1]

Parameter	Value
Linearity Range	0.500 to 2500 ng/mL
Correlation Coefficient (r)	≥ 0.995
Lower Limit of Quantitation (LLOQ)	0.500 ng/mL
Intra-day Precision	≤ 10.2%
Inter-day Precision	≤ 10.2%
Accuracy	-5.4% to 6.3%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the enantioselective pharmacokinetic analysis of Darusentan enantiomers.

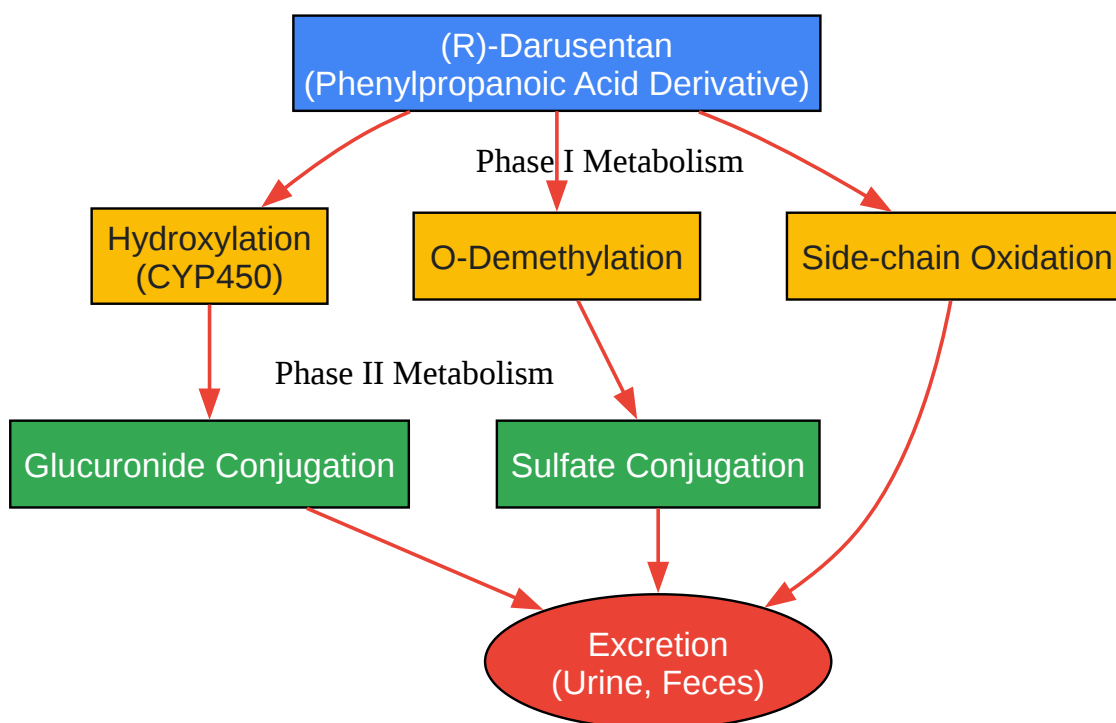


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Enantioselective analysis workflow.

Putative Metabolic Pathways

In the absence of specific metabolic data for (R)-Darusentan, a hypothetical metabolic pathway for a generic phenylpropanoic acid derivative is presented below. This is based on common biotransformation reactions and is for illustrative purposes only.



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Hypothetical metabolic pathways.

Conclusion and Future Directions

While the analytical methodology for the separate quantification of (R)- and (S)-Darusentan in preclinical species has been established, a thorough investigation into the metabolic fate of the inactive (R)-enantiomer is warranted. Future research should focus on:

- In vitro metabolism studies: Utilizing liver microsomes and hepatocytes from various species, including humans, to identify the primary metabolic pathways and the enzymes involved in the biotransformation of (R)-Darusentan.

- Metabolite identification: Characterizing the chemical structures of the metabolites of (R)-Darusentan using advanced analytical techniques such as high-resolution mass spectrometry and NMR.
- In vivo ADME studies: Conducting mass balance studies with radiolabeled (R)-Darusentan to determine its absorption, distribution, and routes and rates of excretion.
- Pharmacokinetic modeling: Developing a comprehensive pharmacokinetic model that describes the disposition of both (R)- and (S)-Darusentan and their respective metabolites.

A complete understanding of the metabolic fate of both enantiomers is essential for a thorough safety and efficacy evaluation of Darusentan. The technical framework for enantioselective analysis is in place, paving the way for these critical future investigations.

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References

- 1. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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